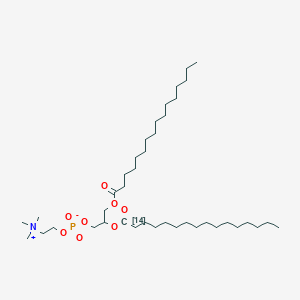
4-(2-Aminofeniletil)piridina
Descripción general
Descripción
4-(2-Aminophenethyl)pyridine is an organic compound with the chemical formula C13H14N2. It is a pale yellow solid that is crystalline at room temperature. This compound is known for its wide range of applications, particularly as an intermediate and catalyst in organic synthesis and drug development .
Aplicaciones Científicas De Investigación
4-(2-Aminophenethyl)pyridine has a wide range of scientific research applications, including:
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Used as a catalyst in various industrial processes, including the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as imidazopyridines, have diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . They can also act as antagonists of angiotensin II receptors .
Mode of Action
The synthesis of similar compounds involves the acylation of 2,3-diaminopyridine, followed by cyclization to form imidazo[4,5-b]pyridine
Biochemical Pathways
It’s known that pyrimidine biosynthesis, a conserved pathway in all living organisms, is crucial for maintaining cellular fundamental functions, such as dna and rna biosynthesis . The compound might interact with this pathway, but further studies are needed to confirm this.
Pharmacokinetics
The compound’s melting point is 76℃, and its predicted boiling point is 3473±220 °C . Its predicted density is 1?±.0.06 g/cm3 . These properties might influence the compound’s bioavailability.
Result of Action
Similar compounds have been reported to possess antiviral, antimicrobial, and cytotoxic activities .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a molecular weight of 198.26
Molecular Mechanism
The molecular mechanism of action of 4-(2-Aminophenethyl)pyridine is not well-defined. It is suggested that the compound may interact with biomolecules, potentially influencing enzyme activity and gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One commonly used method to synthesize 4-(2-Aminophenethyl)pyridine involves generating a para-substituted azo compound through the reaction of a nitroso reagent and aniline, followed by reduction to obtain the target product . Another approach includes the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines .
Industrial Production Methods: Industrial production methods for 4-(2-Aminophenethyl)pyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Aminophenethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield amines or other reduced derivatives.
Comparación Con Compuestos Similares
- 2-(2-Pyridin-4-ylethyl)aniline
- [2-[2-(4-Pyridyl)ethyl]phenyl]amine
- Benzenamine, 2-[2-(4-pyridinyl)ethyl]-
Comparison: 4-(2-Aminophenethyl)pyridine is unique in its structure and properties, which contribute to its wide range of applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and specificity for certain reactions and applications .
Propiedades
IUPAC Name |
2-(2-pyridin-4-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,7-10H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFRLWMJMWEDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405798 | |
| Record name | 2-(2-pyridin-4-ylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105972-24-5 | |
| Record name | 2-[2-(4-Pyridinyl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105972-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-pyridin-4-ylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)




![[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid](/img/structure/B25750.png)


